2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid
Description
CAS Registry Number and Alternative Identifiers
The Chemical Abstracts Service (CAS) Registry Number uniquely identifying this compound is 325721-56-0 . This identifier is used internationally to provide a unique, unmistakable identifier for chemical substances.
Alternative identifiers and synonyms include:
- 2-Chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid
- Catalog numbers used in chemical suppliers such as CS-0218257
- Molecular descriptors and database registry numbers used in chemical databases (though specific InChI and SMILES strings for this exact compound are not listed in the provided data, they are typically available in chemical databases linked to the CAS number).
These identifiers facilitate cross-referencing across chemical inventories, research literature, and commercial catalogs.
Molecular Formula and Weight
The molecular formula of 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid is:
$$
\text{C}{14}\text{H}{12}\text{ClN}\text{O}_4\text{S}
$$
This formula indicates the molecule consists of:
- 14 carbon atoms
- 12 hydrogen atoms
- 1 chlorine atom
- 1 nitrogen atom
- 4 oxygen atoms
- 1 sulfur atom
The molecular weight (molar mass) of this compound is approximately 321.76 g/mol . This value is derived from the sum of atomic weights of all constituent atoms:
| Element | Atomic Weight (g/mol) | Number of Atoms | Contribution (g/mol) |
|---|---|---|---|
| Carbon (C) | 12.01 | 14 | 168.14 |
| Hydrogen (H) | 1.008 | 12 | 12.10 |
| Chlorine (Cl) | 35.45 | 1 | 35.45 |
| Nitrogen (N) | 14.01 | 1 | 14.01 |
| Oxygen (O) | 16.00 | 4 | 64.00 |
| Sulfur (S) | 32.07 | 1 | 32.07 |
| Total | 321.76 |
This molecular weight is consistent with the compound's composition and is important for stoichiometric calculations in research and synthesis.
Properties
IUPAC Name |
2-chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c1-9-3-2-4-10(7-9)16-21(19,20)11-5-6-13(15)12(8-11)14(17)18/h2-8,16H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEGAEKNESXVDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Sulfamoyl Intermediate
The sulfamoyl group is introduced via nucleophilic substitution of a sulfonyl chloride intermediate with 3-methylaniline. The synthesis begins with chlorosulfonation of anthranilic acid derivatives :
- Chlorosulfonation : Anthranilic acid (2-aminobenzoic acid) is treated with chlorosulfonic acid under controlled conditions (0–5°C) to yield 5-chlorosulfonylanthranilic acid. This intermediate is highly reactive and must be handled in anhydrous conditions to prevent hydrolysis.
- Amine Coupling : The sulfonyl chloride intermediate reacts with 3-methylaniline in acetone or aqueous NaOH. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom, forming the sulfamoyl bond. For example:
$$
\text{5-Chlorosulfonylanthranilic acid} + \text{3-methylaniline} \rightarrow \text{2-Amino-5-[(3-methylphenyl)sulfamoyl]benzoic acid}
$$
The product is purified via column chromatography (silica gel, benzene/5% acetic acid) to achieve >95% purity.
Diazotization and Chlorination
The amino group at position 2 of the benzoic acid is replaced with chlorine through a diazotization-Sandmeyer reaction sequence:
- Diazotization : The amino intermediate is dissolved in hydrochloric acid and treated with sodium nitrite (NaNO₂) at 0–5°C to form the diazonium salt:
$$
\text{2-Amino-5-[(3-methylphenyl)sulfamoyl]benzoic acid} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{Diazonium chloride salt}
$$ - Chlorination : The diazonium salt is reacted with a metal chloride catalyst (e.g., CuCl, FeCl₃) at 60–100°C. The choice of catalyst influences yield and reaction kinetics:
$$
\text{Diazonium salt} + \text{CuCl} \rightarrow \text{2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid} + \text{N}_2 \uparrow
$$
A slight excess (10–20%) of metal chloride ensures complete conversion.
Optimization of Reaction Conditions
Catalyst Screening
Metal chlorides act as Lewis acids, facilitating the displacement of the diazo group. Comparative studies from patent data reveal the following yields:
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| CuCl | 80 | 78 | 95 |
| FeCl₃ | 70 | 82 | 93 |
| SnCl₂ | 90 | 68 | 90 |
Iron(III) chloride (FeCl₃) provides optimal balance between yield and purity, whereas SnCl₂ requires higher temperatures, leading to minor decomposition.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Purification via silica gel chromatography (benzene:acetic acid, 95:5) yields a product with 95% purity, as confirmed by HPLC (C18 column, acetonitrile/water mobile phase).
Pharmaceutical Applications and Stability
This compound demonstrates efficacy as a hypolipidemic agent , reducing serum cholesterol levels in preclinical models. Stability studies indicate degradation <5% under accelerated conditions (40°C/75% RH, 6 months), underscoring its suitability for formulation.
Chemical Reactions Analysis
Substitution Reactions
The chloro group at position 2 undergoes nucleophilic aromatic substitution under catalytic conditions. For example:
-
Halogen Exchange : In the presence of CuCl₂ at 80°C, the chloro substituent can be replaced by bromine or iodine using NaBr or NaI, respectively .
-
Amination : Reaction with ammonia or primary amines in THF at 50°C yields amino-substituted derivatives .
Table 1: Substitution Reactions and Products
Sulfonation and Amidation
The sulfamoyl group participates in sulfonation and amidation reactions:
-
Sulfonic Acid Formation : Treatment with fuming H₂SO₄ at 120°C introduces additional sulfonic acid groups .
-
Amide Coupling : Reaction with thionyl chloride converts the carboxylic acid to an acyl chloride, which subsequently reacts with amines (e.g., 1-amino-2-methylindoline) to form amides .
Table 2: Amidation Reactions
| Acid Derivative | Amine | Product | Melting Point (°C) | Reference |
|---|---|---|---|---|
| 2-Cl-5-sulfamoylbenzoyl chloride | 1-Amino-2-methylindoline | N-(2-Cl-5-sulfamoylbenzamido)-2-methylindoline | 218–220 |
Suzuki–Miyaura Coupling
The aryl chloride moiety enables palladium-catalyzed cross-coupling with boronic acids. For instance:
-
Biphenyl Formation : Using Pd(PPh₃)₄ and K₂CO₃ in dioxane at 90°C, coupling with phenylboronic acid yields 2-phenyl-5-sulfamoylbenzoic acid .
Table 3: Coupling Reactions
| Boronic Acid | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane | 2-Ph-5-[(3-methylphenyl)sulfamoyl]BA | 85 |
Oxidation and Reduction
-
Oxidation : The sulfamoyl group is oxidized to sulfonic acid derivatives using KMnO₄ in acidic media .
-
Reduction : LiAlH₄ reduces the sulfamoyl group to a thiol derivative, though this reaction requires strict anhydrous conditions .
Table 4: Redox Reactions
| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 60°C, 4 hrs | 5-Sulfonic acid derivative | 72 | |
| Reduction | LiAlH₄, THF, 0°C, 2 hrs | 5-Thiol-benzoic acid | 58 |
Industrial-Scale Modifications
Patented methods highlight scalable processes:
-
Continuous Flow Synthesis : Multi-step reactions (e.g., sulfonation followed by chlorination) achieve >90% purity in continuous reactors .
-
Catalytic Optimization : Cu(I)-based catalysts reduce reaction times by 40% compared to traditional methods .
Key Mechanistic Insights
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : This compound serves as a reagent for various organic reactions, facilitating the synthesis of more complex molecules.
- Intermediate in Drug Development : It is utilized in the production of pharmaceutical compounds due to its unique chemical reactivity.
Biology
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : Studies suggest potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Medicine
- Therapeutic Applications : Investigated for its role in drug development, particularly in synthesizing compounds targeting specific biological pathways.
- Enzyme Inhibition Studies : Similar compounds have shown inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential use in treating neurodegenerative diseases such as Alzheimer's disease.
The biological activity of 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid is supported by various studies:
Enzyme Inhibition
Research has demonstrated that this compound can inhibit key enzymes involved in neurotransmission:
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound A | AChE | 36.05 |
| Compound B | BChE | 22.23 |
These findings suggest that the sulfamoyl group enhances binding affinity to enzyme active sites, potentially leading to therapeutic applications.
Occupational Exposure Studies
Research involving related compounds has highlighted respiratory sensitization effects among workers exposed to similar chemical structures. For instance, studies have identified symptoms of occupational asthma linked to exposure to structurally analogous compounds, emphasizing the need for safety measures when handling such chemicals.
Pharmacological Studies
Various pharmacological studies have explored the therapeutic potential of compounds with similar structures, indicating efficacy in modulating cholinergic activity and providing insights into their possible use in treating cognitive disorders.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid include:
- 2-Chloro-5-[(4-methylphenyl)sulfamoyl]benzoic acid
- 2-Chloro-5-[(2-methylphenyl)sulfamoyl]benzoic acid
- 2-Chloro-5-[(3-ethylphenyl)sulfamoyl]benzoic acid
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a chloro group and a sulfonamide group attached to a benzoic acid core makes it a versatile compound for various chemical reactions and applications .
Biological Activity
2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid is a compound of significant interest due to its unique structural features and potential biological activities. With a molecular formula of C₁₄H₁₂ClNO₄S and a molecular weight of 325.77 g/mol, this compound is characterized by the presence of a chloro group, a sulfamoyl moiety, and a benzoic acid structure, which contribute to its chemical reactivity and biological properties. This article reviews various studies highlighting the biological activities associated with this compound, including its potential therapeutic applications.
The presence of functional groups in this compound plays a crucial role in its biological activity:
- Chloro Group : This group can participate in nucleophilic substitution reactions.
- Sulfamoyl Group : Known for its role in enzyme inhibition, particularly against bacterial infections.
- Carboxylic Acid Group : Engages in various chemical reactions such as esterification and amidation.
Biological Activities
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
Antimicrobial Activity
The sulfamoyl group is known for its antimicrobial properties. Studies have shown that derivatives of sulfamoylbenzoic acids can inhibit bacterial growth effectively. For instance, related compounds have demonstrated significant activity against various bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Properties
Compounds within this chemical class have also been noted for their anti-inflammatory effects. The ability to inhibit certain enzymes involved in inflammatory pathways may position this compound as a candidate for further research in inflammatory disease treatments .
Structure-Activity Relationship (SAR)
The structure of this compound allows for interactions with specific biological targets. The following table summarizes some structurally similar compounds and their unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Chloro-3-[(4-methylphenyl)sulfamoyl]benzoic acid | Different position of chloro and methyl groups | Potentially different biological activity due to structural variation |
| 2-Chloro-4-(methylsulfamoyl)benzoic acid | Sulfamoyl group at a different position | May exhibit distinct pharmacological effects |
| Benzoic acid; 2-chloro-5-methylphenol | Lacks sulfamoyl functionality | Primarily used as a preservative rather than for medicinal purposes |
Case Studies
Recent studies have explored the binding affinity of sulfamoyl derivatives with various biological targets. For example, research focused on carbonic anhydrase inhibitors has indicated that certain sulfamoyl compounds can selectively bind to specific isozymes, which may enhance their therapeutic profile against cancerous cells .
Example Study
A study examining methyl 5-sulfamoyl-benzoates demonstrated high affinity for carbonic anhydrase IX (CAIX), which is overexpressed in many solid tumors. The compound exhibited an observed binding affinity with a dissociation constant () of 0.12 nM, indicating its potential as an anticancer agent .
The mechanisms through which this compound exerts its effects are still under investigation. Preliminary findings suggest that it may act by:
- Inhibiting Enzymatic Activity : The sulfamoyl group likely inhibits specific enzymes involved in bacterial metabolism or inflammatory processes.
- Modulating Signaling Pathways : Interaction with receptors or other signaling molecules could alter cellular responses, contributing to its anti-inflammatory effects.
Q & A
Q. What are the standard synthetic routes for 2-chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid, and how can intermediates be purified?
The synthesis typically begins with chlorosulfonation of 2-chloro-4-nitrobenzoic acid using chlorosulfonic acid, followed by reaction with 3-methylaniline to introduce the sulfamoyl group. Key intermediates, such as 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid, require purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Thionyl chloride is used to activate the carboxylic acid for subsequent amide coupling with amines. Monitoring reaction progress via TLC (silica gel, UV visualization) and confirming purity via HPLC (C18 column, acetonitrile/water with 0.1% TFA) is critical .
Q. How can the structure of this compound be characterized experimentally?
X-ray crystallography is the gold standard for unambiguous structural confirmation. Single crystals are grown via slow evaporation (e.g., DMF/ethanol), and data collected using a diffractometer (e.g., Bruker D8 VENTURE). Structure solution and refinement are performed using SHELX programs (SHELXT for solution, SHELXL for refinement), with hydrogen-bonding patterns analyzed via Mercury or OLEX2 . Spectroscopic methods include:
Q. What strategies optimize solubility for in vitro assays?
Due to poor aqueous solubility, dimethyl sulfoxide (DMSO) is used for stock solutions (≤5% v/v in assays). For kinetic solubility, use phosphate-buffered saline (PBS, pH 7.4) with sonication. Alternatively, co-solvents like PEG-400 or cyclodextrin inclusion complexes improve solubility without disrupting enzyme activity .
Advanced Research Questions
Q. How can molecular docking predict the binding mode of this compound to α-glucosidase or α-amylase?
AutoDock Vina is employed for docking studies. Protein structures (PDB: 2QMJ for α-glucosidase, 1PPI for α-amylase) are prepared by removing water, adding polar hydrogens, and assigning Gasteiger charges. The ligand is energy-minimized (UFF force field in Open Babel). Docking parameters: exhaustiveness = 20, grid box centered on the active site. Post-docking analysis in PyMOL or LigPlot+ identifies key interactions (e.g., hydrogen bonds with Asp352/Arg442 in α-glucosidase) .
Q. What in vitro and in vivo models evaluate its antidiabetic potential?
- In vitro : α-Glucosidase/α-amylase inhibition assays (IC₅₀ determination) using p-nitrophenyl-α-D-glucopyranoside or starch-iodine methods. Compare to acarbose as a positive control .
- In vivo : Streptozotocin-induced diabetic rats (oral glucose tolerance test). Dose ranges (10–50 mg/kg) are administered, and blood glucose levels monitored at 0, 30, 60, and 120 minutes .
Q. How do structural modifications (e.g., substituents on the sulfamoyl group) affect bioactivity?
Systematic SAR studies reveal:
Q. What computational methods assess its pharmacokinetic and toxicity profiles?
Q. How do hydrogen-bonding patterns in its crystal structure influence solid-state stability?
Graph set analysis (using Mercury) identifies recurring motifs:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
